3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to a 4-isopropylphenyl group, which is further connected to a triazine ring
Preparation Methods
The synthesis of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylaniline and cyanuric chloride.
Reaction Conditions: The reaction between 4-isopropylaniline and cyanuric chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at a controlled temperature.
Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the triazine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Scientific Research Applications
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its triazine core is known for its biological activity, making it a candidate for drug design and discovery.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Industrial Applications: The compound is used in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-triamino-1,3,5-triazine: Known as melamine, this compound is widely used in the production of plastics and resins. Unlike this compound, melamine lacks the isopropylphenyl group, making it less hydrophobic.
2,4-diamino-6-chloro-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides. The presence of a chlorine atom differentiates it from this compound, affecting its reactivity and applications.
2,4,6-trichloro-1,3,5-triazine: Also known as cyanuric chloride, this compound is a key starting material for the synthesis of various triazine derivatives. Its high reactivity contrasts with the more stable this compound.
Properties
IUPAC Name |
3-(4-propan-2-ylanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMVKKWTXQFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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